Methylnaltrexone D3 Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylnaltrexone D3 Bromide is the deuterium labeled Methylnaltrexone, which is a pheriphally-acting μ-opioid antagonist.
科学的研究の応用
Pharmacokinetics and Administration Methylnaltrexone D3 Bromide is primarily studied for its pharmacokinetics following parenteral administration. It's a peripherally restricted opioid antagonist with μ-opioid receptor selectivity, reducing opioid activity in organs like the gastrointestinal tract without affecting the analgesic effect. It showcases high bioavailability post subcutaneous administration, a terminal half-life of ∼8–9 hours, minimal metabolism, and excretion through renal and non-renal routes, marking its predictability and ease of use in clinical practice (Rotshteyn, Boyd, & Yuan, 2011).
Clinical Efficacy and Safety The clinical efficacy of this compound is significant in treating opioid-induced constipation, especially in palliative care settings. It provides rapid relief, usually within 24 hours, and does not interfere with the central analgesic effects of opioids or precipitate opioid withdrawal symptoms. This makes it a suitable choice for patients in advanced illnesses, although its long-term efficacy and economic impact need further exploration (Bader, Jaroslawski, Blum, & Becker, 2011).
Mechanisms of Action and Effects this compound's mechanism revolves around blocking peripheral effects of opioids, mainly focusing on opioid-induced bowel dysfunction. It operates by restricting the peripheral effects of opioids, sparing the central analgesic effects, which is a pivotal balance in managing the side effects of opioid therapy. This specific action helps in understanding opioid pharmacology more deeply and its potential application in clinical practice (Yuan, 2007).
Efficacy in Specific Populations While this compound is proven effective, further investigation is required in specific populations like pregnant women, pediatrics, and the elderly. The global trend shows an increased consumption of Methylnaltrexone since its approval, indicating its growing significance in medical practice. However, the lack of substantial evidence in these specific demographic groups calls for targeted research and clinical trials (Mozaffari, Nikfar, & Abdollahi, 2018).
特性
分子式 |
C21H23D3BrNO4 |
---|---|
分子量 |
439.36 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。